molecular formula C19H26N2O5 B2499284 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 900006-69-1

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2499284
CAS No.: 900006-69-1
M. Wt: 362.426
InChI Key: NAZFSPCDTMNQAP-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-24-16-8-4-3-7-14(16)11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-5-2-6-10-19/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFSPCDTMNQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then converted to the corresponding amine. This intermediate is then reacted with 2-methoxybenzylamine and oxalyl chloride to form the final oxalamide product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure that incorporates an oxalamide functional group. Its molecular formula is C18H24N2O4, with a molecular weight of approximately 376.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its distinct three-dimensional conformation, and a methoxybenzyl group that enhances its potential biological activity and chemical reactivity. The presence of the oxalamide group is significant as it is known to influence the compound's interaction with biological targets.

Property Value
Molecular FormulaC18H24N2O4
Molecular Weight376.4 g/mol
StructureSpirocyclic with oxalamide
Potential ActivitiesAnti-inflammatory, Analgesic

Preliminary studies suggest that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory pathways. The proposed mechanism includes:

  • Enzyme Interaction : The compound may interact with enzymes that are critical in the inflammatory response.
  • Signal Transduction Modulation : It might influence various signaling pathways that govern pain and inflammation.

Biological Activity Studies

Research on this compound indicates promising biological activities:

  • Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Effects : Animal models have demonstrated that administration of this compound results in reduced pain responses, indicating its efficacy as an analgesic agent.

Case Studies

  • A study published in 2023 examined the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in swelling and pain compared to control groups, supporting its potential therapeutic use in chronic inflammatory conditions .
  • Another investigation focused on the analgesic properties of this compound, where it was administered to mice subjected to pain stimuli. The findings revealed a notable decrease in pain behavior, suggesting that the compound could be developed into a non-opioid pain management alternative .

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